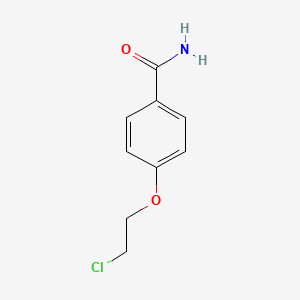

4-(2-Chloroethoxy)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-chloroethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4H,5-6H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVQWYCCXJPYZQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)OCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 2 Chloroethoxy Benzamide

Established Synthetic Routes and Reaction Conditions

The primary and most documented method for synthesizing 4-(2-Chloroethoxy)benzamide involves the etherification of a substituted phenol (B47542) followed by amidation or the reaction of a benzoyl chloride with an appropriate amine.

A common route starts with 4-hydroxybenzamide (B152061), which is reacted with a chloroethoxy derivative. For instance, a mixture of 4-hydroxybenzamide, 2-(benzenesulphonyloxy)ethyl chloride, and potassium carbonate can be used to produce 4-(2-Chloroethoxy)benzamide. prepchem.com

Another established method involves the reaction of 4-chlorobenzoyl chloride with an amine. For example, reacting 4-chlorobenzoyl chloride with o-anisidine (B45086) in chloroform (B151607) under reflux conditions yields a benzamide (B126) derivative. nih.gov While not a direct synthesis of the title compound, this illustrates a fundamental reaction type applicable to its synthesis.

A process for a related compound, 2-(2-chloroethoxy)-benzenesulfonamide, starts with the etherification of 4-chlorophenol (B41353) with ethylene (B1197577) carbonate, followed by chlorination with thionyl chloride or phosgene. google.com This multi-step process highlights a potential, albeit more complex, pathway that could be adapted for 4-(2-Chloroethoxy)benzamide synthesis.

Novel and Greener Synthetic Approaches

In recent years, a focus on green chemistry has prompted the development of more environmentally benign synthetic methods. matanginicollege.ac.in This includes the use of less hazardous solvents, reducing the number of synthetic steps (such as avoiding protecting groups), and utilizing catalytic processes. matanginicollege.ac.in

For instance, the use of water or supercritical carbon dioxide as solvents is a key aspect of greener synthesis, minimizing the use of volatile organic compounds. matanginicollege.ac.in While specific examples for 4-(2-Chloroethoxy)benzamide are not extensively documented in the provided results, the principles of green chemistry, such as using polyethylene (B3416737) glycol (PEG) as a solvent or employing biocatalytic methods, are being applied to the synthesis of related compounds like adipic acid. matanginicollege.ac.in These approaches could potentially be adapted for the synthesis of 4-(2-Chloroethoxy)benzamide to create more sustainable processes.

Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel, can improve efficiency and reduce waste. This is a common strategy in modern organic synthesis and could be applied to streamline the production of 4-(2-Chloroethoxy)benzamide.

Optimization of Reaction Parameters for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. arborpharmchem.com Key parameters that are often adjusted include temperature, reaction time, solvent, and the stoichiometry of reactants and catalysts.

For example, in the synthesis of N-[2-(2-chloroethoxy)ethyl]acetamide, a related chloroethoxy compound, the reaction mixture is cooled in an ice bath during the addition of thionyl chloride and then refluxed for a specific duration to ensure the completion of the reaction. orgsyn.org The purification process, which involves distillation under reduced pressure, is also critical for obtaining a high-purity product. orgsyn.org

Similarly, in the synthesis of 4-chloro-N-(2-morpholinoethyl)benzamide, the reaction is carried out in a water-immiscible solvent, and the product is isolated by adjusting the solvent polarity, leading to a high yield of 95% and high purity. google.com The choice of solvent and the workup procedure are therefore key factors in optimizing the synthesis.

Table 1: Reaction Parameter Optimization

| Parameter | Condition | Effect on Yield/Purity |

|---|---|---|

| Temperature | Controlled addition at low temperature, followed by reflux | Prevents side reactions, ensures reaction completion |

| Solvent | Use of appropriate immiscible or non-polar solvents | Facilitates product isolation and purification |

| Workup | Extraction, washing, and recrystallization/distillation | Removes impurities and unreacted starting materials |

| Reaction Time | Monitored for completion | Maximizes product formation without degradation |

Catalytic Strategies in 4-(2-Chloroethoxy)benzamide Synthesis

Catalysis plays a significant role in modern organic synthesis, offering pathways to increase reaction rates, improve selectivity, and reduce the energy requirements of a process. arborpharmchem.com

In the context of reactions relevant to the synthesis of 4-(2-Chloroethoxy)benzamide, various catalytic systems are employed. For instance, the synthesis of N,N'-dibenzyl-4,13-diaza-18-crown-6 utilizes sodium iodide as a catalyst in conjunction with sodium carbonate as a base. orgsyn.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are widely used for the formation of carbon-carbon bonds. mdpi.com These reactions typically involve a palladium catalyst that cycles between different oxidation states. mdpi.com While a direct application to the synthesis of 4-(2-Chloroethoxy)benzamide is not detailed, the fundamental principles of using a transition metal catalyst to facilitate bond formation are highly relevant.

Furthermore, phase-transfer catalysis is another strategy that can be employed, particularly in reactions involving immiscible reactants. This technique can enhance reaction rates and yields, as seen in the synthesis of related morpholine (B109124) derivatives. google.com

Comparative Analysis of Synthetic Efficiencies

The efficiency of a synthetic route can be evaluated based on several factors, including chemical yield, atom economy, energy consumption, and the cost and toxicity of reagents and solvents.

The traditional synthesis of 4-(2-Chloroethoxy)benzamide via the reaction of 4-hydroxybenzamide with a chloroethoxy derivative can be effective, but the use of reagents like benzenesulphonyloxyethyl chloride may be less desirable from an environmental and cost perspective. prepchem.com

Modern approaches focusing on catalytic and one-pot syntheses generally offer higher efficiency. For example, a simplified method for producing 4-chloro-N-(2-morpholinoethyl)benzamide resulted in a 95% yield, a significant improvement over a previous method that yielded 76%. google.com

Table 2: Comparison of Synthetic Routes

| Synthetic Route | Key Reagents | Reported Yield | Advantages | Disadvantages |

|---|---|---|---|---|

| Etherification of 4-hydroxybenzamide | 4-hydroxybenzamide, 2-(benzenesulphonyloxy)ethyl chloride, K2CO3 | Not specified | Direct route | Use of a sulfonyloxy reagent |

| Amidation of 4-chlorobenzoyl chloride | 4-chlorobenzoyl chloride, amine | ~87% (for a related benzamide) nih.gov | High yield, common reaction type | Requires preparation of the acid chloride |

| Optimized Amidation | 4-chlorobenzoyl chloride, 2-morpholinoethylamine | 95% google.com | High yield, simplified workup | Specific to the morpholino derivative |

Chemical Reactivity and Transformation Studies of 4 2 Chloroethoxy Benzamide

Nucleophilic Substitution Reactions at the Chloroethoxy Moiety

The terminal alkyl chloride of the chloroethoxy group is an electrophilic center susceptible to nucleophilic substitution, primarily through an SN2 mechanism. This reactivity allows for the displacement of the chloride ion, a good leaving group, by a variety of nucleophiles. This reaction is a common strategy for elaborating the structure and introducing new functional groups.

The carbon atom bonded to the chlorine is an sp³ hybridized carbon, which is attacked by electron-rich species (nucleophiles). The reaction involves the breaking of the C-Cl bond and the simultaneous formation of a new bond with the incoming nucleophile. The efficiency of the substitution is influenced by the strength of the nucleophile, the reaction solvent, and the temperature.

Common nucleophiles used in reactions with similar chloroalkoxy structures include amines, alkoxides, and carbanions. For instance, secondary amines can react with the chloroethoxy group to form tertiary amines. In a related intramolecular example, the nitrogen atom of an amide can act as a nucleophile, attacking the chloroethoxy group to form a morpholinone ring structure. This cyclization is often promoted by a base, such as potassium carbonate, in a polar aprotic solvent like DMF.

The following table summarizes representative nucleophilic substitution reactions on the chloroethoxy group or similar chloroalkane structures.

| Nucleophile | Reagent/Conditions | Product Type | Reference |

|---|---|---|---|

| Secondary Amine (e.g., Dimethylamine) | K₂CO₃, DMF, 60°C | 4-(2-(Dimethylamino)ethoxy)benzamide | |

| Amide (intramolecular) | K₂CO₃, Acetonitrile or Na₂CO₃, DMF, 100°C | Morpholinone derivative | |

| Phenoxide (e.g., 4-nitrophenol) | K₂CO₃, DMF, 80°C | Ether linkage (e.g., 4-(2-(4-nitrophenoxy)ethoxy)benzamide) | |

| Carbanion (e.g., from Thiophene-3-acetonitrile) | NaH, THF, Room Temp. | New C-C bond formation |

Reactions Involving the Benzamide (B126) Functional Group

The benzamide functional group can undergo several characteristic reactions, most notably hydrolysis and reduction.

Hydrolysis: Amide hydrolysis involves the cleavage of the carbonyl-nitrogen bond. This reaction is typically slow in neutral water but is catalyzed by the presence of acid or base.

Acid-catalyzed hydrolysis: In the presence of a strong acid (e.g., HCl) and heat, 4-(2-chloroethoxy)benzamide is hydrolyzed to produce 4-(2-chloroethoxy)benzoic acid and an ammonium (B1175870) salt.

Base-catalyzed hydrolysis (saponification): When heated with a strong base (e.g., NaOH), the reaction yields the salt of the carboxylic acid, in this case, sodium 4-(2-chloroethoxy)benzoate, and ammonia (B1221849) gas.

The outcomes of these hydrolysis reactions are presented below.

| Condition | Reactants | Products | Reference |

|---|---|---|---|

| Acidic | 4-(2-Chloroethoxy)benzamide + H₂O/HCl | 4-(2-Chloroethoxy)benzoic acid + Ammonium chloride (NH₄Cl) | |

| Basic | 4-(2-Chloroethoxy)benzamide + NaOH | Sodium 4-(2-chloroethoxy)benzoate + Ammonia (NH₃) |

Other Transformations: The amide group can also be converted to other functional groups. For example, reaction with a thionating agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent can transform the benzamide into the corresponding 4-(2-chloroethoxy)thiobenzamide.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of 4-(2-chloroethoxy)benzamide can undergo electrophilic aromatic substitution (SEAr) reactions, such as nitration and halogenation. The position of substitution is directed by the two existing substituents: the 4-alkoxy group (-OCH₂CH₂Cl) and the 1-amide group (-CONH₂).

The alkoxy group is an activating, ortho, para-director due to its ability to donate electron density to the ring via resonance. Conversely, the benzamide group is a deactivating, meta-director because of the electron-withdrawing nature of the carbonyl group. In this molecule, the powerful activating effect of the alkoxy group dominates, directing incoming electrophiles to the positions ortho to it (positions 3 and 5). Since position 5 is also meta to the deactivating amide group, substitution occurs preferentially at the 3- and 5-positions.

Nitration: Nitration introduces a nitro group (-NO₂) onto the aromatic ring using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as the catalyst. For 4-(2-chloroethoxy)benzamide, this reaction is expected to yield primarily 4-(2-chloroethoxy)-3-nitrobenzamide. This regioselectivity is confirmed in syntheses of related compounds where nitration occurs at the position ortho to the alkoxy group.

Halogenation: Halogenation, such as bromination or chlorination, requires a Lewis acid catalyst (e.g., FeBr₃ for bromination, AlCl₃ for chlorination) to generate a potent electrophile. Similar to nitration, halogenation is directed to the position ortho to the activating alkoxy group.

The table below outlines expected electrophilic aromatic substitution reactions.

| Reaction | Reagents | Major Product | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-(2-Chloroethoxy)-3-nitrobenzamide | |

| Bromination | Br₂, FeBr₃ | 3-Bromo-4-(2-chloroethoxy)benzamide | |

| Chlorination | Cl₂, AlCl₃ | 3-Chloro-4-(2-chloroethoxy)benzamide |

Redox Chemistry of 4-(2-Chloroethoxy)benzamide

Redox reactions involve the transfer of electrons, changing the oxidation state of atoms within the molecule. The reactivity of 4-(2-chloroethoxy)benzamide in redox processes largely depends on the presence of other functional groups, often introduced through reactions like electrophilic substitution.

A key redox transformation is the reduction of a nitro group. If 4-(2-chloroethoxy)-3-nitrobenzamide is synthesized (as described in section 3.3), the nitro group can be readily reduced to an amino group (-NH₂). This transformation is a crucial step in the synthesis of many complex derivatives. Common methods for this reduction include catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst, Pd/C) or using metals in acidic conditions (e.g., powdered iron and ammonium chloride).

The benzamide functional group itself can be reduced to a benzylamine (B48309) using strong reducing agents like lithium aluminum hydride (LiAlH₄), though this would also likely reduce the chloroethoxy group. The aromatic ring is generally resistant to reduction except under harsh conditions, such as high-pressure hydrogenation.

Thermal and Photochemical Transformations

The stability and transformation of 4-(2-chloroethoxy)benzamide under thermal or photochemical stress are governed by the inherent properties of its functional groups.

Thermal Transformations: The molecule is expected to be relatively stable at moderate temperatures. At elevated temperatures, thermal decomposition may occur. The C-O ether bond and the C-N amide bond are typically the most stable linkages. The weakest covalent bond is likely the C-Cl bond, which could be the initial site of thermal fragmentation. Intramolecular cyclization, as seen in the formation of morpholinone from a related precursor, can also be induced thermally, often in the presence of a base.

Photochemical Transformations: Aromatic compounds can absorb UV light, leading to photochemical reactions. While specific studies on 4-(2-chloroethoxy)benzamide are not widely reported, general principles suggest potential pathways. In the atmosphere, vapor-phase benzamide is known to be degraded by photochemically-produced hydroxyl radicals. For the title compound, irradiation with UV light could potentially induce homolytic cleavage of the C-Cl bond to generate a radical intermediate, which could then undergo further reactions. The aromatic ring itself can participate in various photochemical processes, although these often require specific sensitizers or reaction conditions.

Role of 4 2 Chloroethoxy Benzamide As a Precursor in Complex Molecule Synthesis

Utilization in Heterocyclic Compound Synthesis

The chloroethoxy group of 4-(2-Chloroethoxy)benzamide serves as a reactive handle for intramolecular and intermolecular cyclization reactions, paving the way for the construction of various heterocyclic systems. The benzamide (B126) moiety, in turn, can be a crucial pharmacophore or a directing group in these synthetic transformations.

A key strategy involves the nucleophilic displacement of the chloride by a suitably positioned nucleophile, often introduced via modification of the benzamide nitrogen or the aromatic ring. This approach has been instrumental in the synthesis of novel heterocyclic structures with potential biological activity. For instance, derivatives of 4-(2-chloroethoxy)benzaldehyde (B1329871), a closely related precursor, have been utilized in the synthesis of thiazolopyrimidine derivatives. acs.org In a similar vein, 4-(2-Chloroethoxy)benzamide can be envisioned as a starting material for analogous heterocyclic systems. The initial step would involve the reaction of the chloroethoxy group with a thiol-containing heterocycle or a precursor that can undergo subsequent cyclization.

Moreover, the benzamide functionality can participate directly in cyclization reactions. For example, N-substituted benzamide derivatives can be designed to undergo intramolecular cyclization to form lactams or other nitrogen-containing heterocycles. The synthesis of benzamide-based 5-aminopyrazoles and their fused heterocyclic derivatives showcases the versatility of the benzamide scaffold in constructing complex ring systems. nih.gov

| Starting Material Analogue | Reagents | Resulting Heterocycle | Reference |

| 4-(2-chloroethoxy)benzaldehyde | Tryptamine | Indole-substituted aldehyde | acs.org |

| Benzoyl isothiocyanate | Malononitrile, Hydrazine (B178648) | Benzamide-based 5-aminopyrazole | nih.gov |

| 2-(4-chlorophenoxymethyl)benzoyl isothiocyanate | Aromatic amines | 2-((4-chlorophenoxy)methyl)-N-(arylcarbamothioyl)benzamides | farmaciajournal.com |

Application in Natural Product Analogue Synthesis

Natural products often provide the inspiration for the design of novel therapeutic agents. The synthesis of simplified or modified analogues of complex natural products is a common strategy to improve their pharmacological properties. 4-(2-Chloroethoxy)benzamide can serve as a key fragment in the construction of such analogues, where the benzamide core mimics a portion of the natural product scaffold and the chloroethoxy group allows for the introduction of diverse functionalities.

While direct synthesis of natural product analogues starting from 4-(2-Chloroethoxy)benzamide is not extensively documented, the principles of its reactivity can be applied. For example, in the synthesis of biaryl amide derivatives with potential biological activity, a related compound, N-(3-(trifluoromethyl)-4-((3-dimethylaminoazetidin-1-yl)methyl)phenyl)-3-nitro-4-(2-chloroethoxy)-benzamide, was synthesized. nih.gov This demonstrates the utility of the chloroethoxy-benzamide moiety in building complex molecules that may mimic the structural features of natural products. The chloroethoxy group in this context can be further functionalized to introduce side chains or other ring systems present in a target natural product.

Development of Advanced Synthetic Intermediates

The reactivity of 4-(2-Chloroethoxy)benzamide makes it an excellent starting point for the development of more elaborate synthetic intermediates. These intermediates can then be used in the final stages of a total synthesis or in the construction of compound libraries for drug discovery.

A prime example of its utility is in the synthesis of intermediates for fenofibrate, a drug used to lower cholesterol. A patent describes the synthesis of 4-chloro-4'-hydroxybenzophenone, a key intermediate for fenofibrate, starting from precursors that could be derived from 4-(2-chloroethoxy)benzoic acid. google.com This highlights the industrial relevance of the chloroethoxy-phenyl moiety in constructing valuable chemical entities.

Furthermore, the chloroethoxy group can be readily converted to other functional groups. For instance, substitution of the chloride with an azide (B81097) group would yield an azidoethoxy derivative, a versatile precursor for the introduction of nitrogen-containing heterocycles via click chemistry or for the synthesis of amines via reduction.

| Precursor | Transformation | Resulting Intermediate | Application | Reference |

| 4-(2-chloroethoxy)benzoic acid derivative | Friedel-Crafts acylation | 4-chloro-4'-hydroxybenzophenone | Fenofibrate synthesis | google.com |

| 4-hydroxy-3-nitrobenzoic acid | Alkylation with 1-bromo-2-chloroethane (B52838) | 4-(2-chloroethoxy)-3-nitrobenzoic acid | Synthesis of biaryl amides | nih.gov |

| 4-hydroxy benzaldehyde | Reaction with 1-bromo-2-chloroethane | 4-(2-chloroethoxy)benzaldehyde | Synthesis of thiazolopyrimidine derivatives | acs.org |

Multi-step Synthesis Strategies Employing 4-(2-Chloroethoxy)benzamide

The successful incorporation of 4-(2-Chloroethoxy)benzamide into complex molecules relies on well-designed multi-step synthetic strategies. These strategies often involve the sequential manipulation of the chloroethoxy and benzamide functionalities.

A typical multi-step sequence might begin with the modification of the benzamide nitrogen, for example, through acylation or alkylation, to introduce a desired substituent. Subsequently, the chloroethoxy group can be utilized in a cyclization reaction or as a point of attachment for another molecular fragment. The synthesis of N-substituted benzamide derivatives as potential antitumor agents illustrates this approach, where modifications to the benzamide structure are key to their biological activity. nih.gov

Alternatively, the chloroethoxy group can be the first to react. For instance, it can undergo a nucleophilic substitution reaction to introduce a side chain, followed by transformation of the benzamide group. The synthesis of various biaryl amide derivatives showcases such strategies where the alkoxy chain is introduced prior to the final amide bond formation. nih.gov

A general synthetic approach could be outlined as follows:

Activation/Modification of the Benzamide: The benzamide nitrogen can be deprotonated and reacted with various electrophiles.

Nucleophilic Substitution on the Chloroethoxy Chain: The terminal chloride is susceptible to displacement by a wide range of nucleophiles (e.g., amines, thiols, azides).

Cyclization: Intramolecular reaction between a modified benzamide and the chloroethoxy chain to form heterocyclic structures.

Further Functionalization: The resulting product can be further modified at the aromatic ring or other introduced functional groups.

These strategies highlight the modular nature of 4-(2-Chloroethoxy)benzamide, allowing for the systematic construction of complex molecules with a high degree of structural diversity.

Advanced Structural Elucidation and Spectroscopic Analysis Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds in solution. For 4-(2-Chloroethoxy)benzamide, ¹H and ¹³C NMR would provide definitive information on its proton and carbon framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, ethoxy, and amide protons. The aromatic protons are anticipated to appear as an AA'BB' system, characteristic of para-substituted benzene (B151609) rings, resulting in two doublets. The protons of the ethoxy chain will present as two triplets, due to coupling between the adjacent methylene (B1212753) groups. The amide protons may appear as a broad singlet. The predicted chemical shifts are based on the analysis of similar benzamide (B126) structures and known substituent effects.

Predicted ¹H and ¹³C NMR Data for 4-(2-Chloroethoxy)benzamide

| Predicted ¹H NMR Chemical Shifts (in CDCl₃) | ||

|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity |

| -CONH₂ | 5.5 - 6.5 | Broad Singlet |

| Ar-H (ortho to -CONH₂) | 7.75 - 7.85 | Doublet |

| Ar-H (ortho to -OCH₂CH₂Cl) | 6.90 - 7.00 | Doublet |

| -OCH₂- | 4.25 - 4.35 | Triplet |

| -CH₂Cl | 3.80 - 3.90 | Triplet |

| Predicted ¹³C NMR Chemical Shifts (in CDCl₃) | ||

| Assignment | Predicted δ (ppm) | |

| C=O | 168 - 170 | |

| Ar-C (para to -CONH₂) | 161 - 163 | |

| Ar-C (ipso to -CONH₂) | 125 - 127 | |

| Ar-C (ortho to -CONH₂) | 129 - 131 | |

| Ar-C (ortho to -OCH₂CH₂Cl) | 114 - 116 | |

| -OCH₂- | 68 - 70 | |

| -CH₂Cl | 41 - 43 |

Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a key technique for confirming the molecular weight and investigating the fragmentation patterns of a molecule. The monoisotopic mass of 4-(2-Chloroethoxy)benzamide (C₉H₁₀ClNO₂) is 199.0400 Da. In electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be expected at m/z 200.0473. uni.lu

The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z 199, with a characteristic M+2 peak at m/z 201 of approximately one-third the intensity, confirming the presence of a single chlorine atom. The fragmentation pathway would be dictated by the functional groups present. Key fragmentation steps are predicted to include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen, leading to the loss of the chloroethyl radical.

Loss of NH₂: A common fragmentation for primary amides, resulting in a benzoyl cation derivative. researchgate.net

Cleavage of the ether bond: Scission of the ArO-CH₂ bond.

McLafferty Rearrangement: While less common for this specific structure, rearrangement pathways involving the amide or ether functionalities could occur.

Predicted Key Fragments in the Mass Spectrum of 4-(2-Chloroethoxy)benzamide

| Predicted m/z | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 199/201 | [C₉H₁₀ClNO₂]⁺ | Molecular Ion (M⁺) |

| 183/185 | [C₉H₈ClNO]⁺ | Loss of NH₂ radical |

| 155/157 | [C₇H₆ClNO]⁺ | Loss of C₂H₄ |

| 139/141 | [C₇H₄ClO]⁺ | Loss of NH₂ and CO |

| 120 | [C₇H₆NO]⁺ | Loss of C₂H₄Cl radical |

| 105 | [C₇H₅O]⁺ | Benzoyl cation (from loss of NH₂ and Cl) |

| 63/65 | [C₂H₄Cl]⁺ | Chloroethyl cation |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) Spectroscopy: The FTIR spectrum of 4-(2-Chloroethoxy)benzamide is expected to be dominated by absorptions from the amide and substituted benzene moieties. Key predicted absorption bands include strong, sharp N-H stretching vibrations for the primary amide, a very strong C=O stretch (Amide I band), and an N-H bending vibration (Amide II band). The aromatic ring will show C-H and C=C stretching bands. The ether and alkyl halide groups will exhibit C-O and C-Cl stretching, respectively, typically in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would effectively complement the IR data. The symmetric stretching of the benzene ring is expected to produce a strong Raman signal. The C=O and C-Cl bonds should also be Raman active.

Predicted Vibrational Frequencies for 4-(2-Chloroethoxy)benzamide

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| N-H Stretch | Primary Amide | 3150 - 3350 | Strong, Sharp (2 bands) | Weak |

| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H Stretch | -CH₂- | 2850 - 2960 | Medium | Medium |

| C=O Stretch (Amide I) | Amide | 1650 - 1680 | Very Strong | Medium |

| N-H Bend (Amide II) | Amide | 1590 - 1650 | Strong | Weak |

| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 | Medium-Strong | Strong |

| Asymmetric C-O-C Stretch | Aryl Ether | 1230 - 1270 | Strong | Weak |

| Symmetric C-O-C Stretch | Aryl Ether | 1020 - 1075 | Medium | Medium |

| C-Cl Stretch | Alkyl Chloride | 650 - 750 | Strong | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The spectrum of 4-(2-Chloroethoxy)benzamide would be characterized by absorptions arising from its benzoyl chromophore. The primary transitions expected are π→π* and n→π*.

π→π Transitions:* These high-energy transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system of the benzene ring and the carbonyl group. They are expected to result in strong absorption bands.

n→π Transitions:* These involve the excitation of non-bonding electrons (from the oxygen and nitrogen atoms) to antibonding π* orbitals. These transitions are symmetry-forbidden and are thus expected to be of significantly lower intensity compared to the π→π* transitions. masterorganicchemistry.com

Based on the benzamide chromophore, two main absorption bands are predicted. The presence of the electron-donating alkoxy group at the para-position is likely to cause a bathochromic (red) shift of these bands compared to unsubstituted benzamide.

Predicted UV-Vis Absorption Data for 4-(2-Chloroethoxy)benzamide (in Ethanol)

| Predicted λₘₐₓ (nm) | Transition Type | Associated Chromophore |

|---|---|---|

| ~ 240 - 260 | π→π | Benzoyl system |

| ~ 270 - 290 | n→π | Carbonyl group |

X-ray Crystallography of 4-(2-Chloroethoxy)benzamide and its Co-crystals

While no experimental crystal structure for 4-(2-Chloroethoxy)benzamide has been reported, predictions about its solid-state architecture can be made based on the known behavior of benzamide and its derivatives. The primary amide group is a robust supramolecular synthon, capable of forming strong N-H···O hydrogen bonds.

Single Crystal Structure: It is highly probable that the crystal structure of 4-(2-Chloroethoxy)benzamide would feature hydrogen-bonded motifs. Molecules are likely to assemble into chains or dimers through N-H···O interactions between the amide groups of adjacent molecules. These primary motifs would then pack to form the three-dimensional lattice, influenced by weaker interactions such as C-H···O, C-H···π, and potentially halogen (C-Cl···O) bonds.

Co-crystals: The amide functionality makes 4-(2-Chloroethoxy)benzamide an excellent candidate for co-crystal engineering. The N-H protons are effective hydrogen bond donors, while the carbonyl oxygen is an effective acceptor. Co-crystallization with complementary molecules, such as carboxylic acids (forming acid-amide heterosynthons) or other hydrogen bond acceptors/donors, could be used to modify the physicochemical properties of the solid form.

Solid-State Nuclear Magnetic Resonance (ssNMR) Investigations

Solid-state NMR (ssNMR) is a powerful technique for characterizing molecular structure, conformation, and dynamics in the solid state, providing information that is complementary to X-ray crystallography, especially for disordered or non-crystalline materials. nih.govst-andrews.ac.uk

In the absence of a solved crystal structure, ssNMR could provide crucial insights into the solid-form of 4-(2-Chloroethoxy)benzamide.

Polymorph Identification: ssNMR is highly sensitive to the local electronic environment. If the compound crystallizes into different polymorphs, ssNMR would detect distinct sets of chemical shifts for each form, allowing for their unambiguous identification and characterization.

Conformational Analysis: Cross-Polarization Magic-Angle Spinning (CPMAS) ¹³C NMR experiments would reveal the number of crystallographically inequivalent molecules in the asymmetric unit. Furthermore, chemical shift values, particularly for the flexible chloroethoxy side chain, would provide information on its conformation in the solid state.

Intermolecular Interactions: Advanced ssNMR techniques can be used to probe intermolecular proximities. For instance, experiments could measure distances between the amide protons and nearby atoms in adjacent molecules, directly probing the hydrogen-bonding network predicted in section 5.5. This would help to confirm the specific supramolecular synthons present in the crystal lattice.

Computational and Theoretical Investigations of 4 2 Chloroethoxy Benzamide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity, stability, and spectroscopic characteristics. Methods like Density Functional Theory (DFT) are commonly employed to this end. For benzamide (B126) derivatives, DFT calculations can provide valuable information about the molecular geometry, electronic distribution, and orbital energies.

For instance, studies on N-(9H-purin-6-yl) Benzamide have utilized DFT with the B3LYP method and a 6-311++G(d,p) basis set to optimize the molecular configuration and analyze its electronic properties. tandfonline.com Such calculations yield insights into the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the energy gap between them, and the molecular electrostatic potential. These parameters are crucial for predicting a molecule's reactivity and interaction sites. tandfonline.com

Similarly, research on amino-substituted benzamide derivatives has employed computational analysis to interpret trends in their antioxidant properties, demonstrating the influence of electron-donating groups on their reactivity. nih.gov While specific data for 4-(2-Chloroethoxy)benzamide is not available, a similar computational approach would be invaluable in characterizing its electronic structure.

Table 1: Representative Electronic Properties of a Benzamide Derivative Calculated by DFT

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| Energy Gap (HOMO-LUMO) | 4.7 eV |

| Dipole Moment | 3.2 D |

Note: This table presents hypothetical yet representative data for a benzamide derivative based on general findings in the field, as specific calculations for 4-(2-Chloroethoxy)benzamide are not available in the cited literature.

Molecular Docking and Dynamics Simulations of Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as a derivative of 4-(2-Chloroethoxy)benzamide, might interact with a biological target, typically a protein.

Numerous studies have applied molecular docking to various benzamide derivatives to explore their potential as therapeutic agents. For example, docking studies on N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives have been used to understand their binding mechanism to the active site of COX-2, a key enzyme in inflammation. nih.gov Similarly, molecular docking has been employed to investigate benzamide derivatives as potential inhibitors of DNA gyrase and other enzymes. mdpi.comnih.gov

Molecular dynamics simulations can further refine the results of molecular docking by simulating the movement of atoms in the ligand-protein complex over time, providing insights into the stability of the interaction.

Table 2: Illustrative Molecular Docking Results for a Benzamide Derivative with a Target Protein

| Parameter | Value |

|---|---|

| Docking Score (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | ASN263, GLY205 |

| Hydrophobic Interactions | VAL207, LEU209 |

Note: The data in this table is illustrative and based on findings for other benzamide derivatives, as specific docking studies for 4-(2-Chloroethoxy)benzamide derivatives were not found in the reviewed literature. nih.gov

Prediction of Reactivity and Reaction Mechanisms

Computational chemistry offers powerful tools for predicting the reactivity of molecules and elucidating potential reaction mechanisms. Quantum chemical calculations, as discussed in section 6.1, can identify the most likely sites for electrophilic and nucleophilic attack by analyzing the molecular electrostatic potential and Fukui functions.

For substituted benzamides, these methods can predict how different functional groups influence the reactivity of the aromatic ring and the amide group. For example, the presence of the chloroethoxy group in 4-(2-Chloroethoxy)benzamide is expected to influence the electron density distribution across the molecule, thereby affecting its reactivity in various chemical transformations.

While specific predictive studies on the reaction mechanisms of 4-(2-Chloroethoxy)benzamide were not found, the general principles of computational chemistry suggest that such investigations are feasible and would provide valuable insights into its chemical behavior.

Conformational Analysis through Computational Methods

The biological activity and physical properties of a molecule are often dependent on its three-dimensional structure, or conformation. Computational methods are widely used to explore the conformational landscape of flexible molecules like 4-(2-Chloroethoxy)benzamide, which has several rotatable bonds.

Techniques such as molecular mechanics and quantum chemical calculations can be used to identify low-energy conformations and the energy barriers between them. For example, studies on other substituted benzamides have utilized computational methods to understand the influence of substituents on their crystal packing and to rationalize observed disorder in their crystal structures. acs.org A systematic conformational analysis of 4-(2-Chloroethoxy)benzamide would be crucial for understanding its interactions with biological targets and for designing derivatives with specific conformational properties.

Table 3: Example of Calculated Rotational Energy Barriers for a Substituted Benzamide

| Dihedral Angle | Rotational Barrier (kcal/mol) |

|---|---|

| C(ar)-C(O) | 5.2 |

| O-C(H2) | 2.8 |

| C(H2)-C(H2) | 3.1 |

Note: This table provides hypothetical data to illustrate the type of information obtained from a conformational analysis, as specific data for 4-(2-Chloroethoxy)benzamide is not available in the cited literature.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that aim to correlate the chemical structure of a series of compounds with their physical properties or biological activities. These models are valuable for predicting the properties of new compounds without the need for experimental synthesis and testing.

For benzamide derivatives, QSAR studies have been successfully applied to develop models that predict their anticancer and antimicrobial activities. jppres.comunair.ac.idsigmaaldrich.com These models typically use a set of calculated molecular descriptors, such as electronic, steric, and hydrophobic parameters, to build a mathematical equation that relates these descriptors to the observed activity.

A QSPR study on a series of compounds including 4-(2-Chloroethoxy)benzamide could be used to predict various properties, such as solubility, melting point, or toxicity, based on its molecular structure.

Table 4: Representative Descriptors Used in a QSAR Model for Benzamide Derivatives

| Descriptor | Type | Correlation with Activity |

|---|---|---|

| LogP | Hydrophobicity | Positive |

| Molar Refractivity (MR) | Steric | Negative |

| Dipole Moment | Electronic | Positive |

| HOMO Energy | Electronic | Negative |

Note: This table illustrates the types of descriptors commonly used in QSAR models for benzamide derivatives and their general correlation with biological activity, as found in various studies. nih.gov Specific QSPR models for 4-(2-Chloroethoxy)benzamide have not been reported in the reviewed literature.

Design and Synthesis of Derivatives Incorporating the 4 2 Chloroethoxy Benzamide Moiety

Rational Design Principles for New Chemical Entities

The rational design of novel derivatives of 4-(2-chloroethoxy)benzamide is a process rooted in understanding the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, SAR). This approach aims to create compounds with improved potency and specificity by modifying the parent scaffold. nih.gov

A key strategy involves identifying the crucial pharmacophoric features of a target. For instance, in designing inhibitors for enzymes like deubiquitinases (DUBs), specific features are essential for activity. researchgate.net The design process for new 4-(2-chloroethoxy)benzamide derivatives would similarly begin by defining the necessary structural components for a desired biological interaction. This often involves computational methods like molecular docking, which simulates the interaction between a designed molecule and its biological target, helping to predict binding affinity and orientation. researchgate.net

Based on SAR studies of related benzamide (B126) compounds, certain structural elements are known to be critical. For example, the heteroatoms of the amide group can be crucial for chelating with metal ions in enzyme active sites, and substituents on attached phenyl rings can significantly influence activity. nih.govresearchgate.net Conversely, the introduction of certain groups, such as a chlorine atom or a nitro-group on the main benzamide ring, has been shown in some contexts to decrease activity, guiding chemists on which modifications to avoid. nih.govresearchgate.net The rational design process, therefore, integrates existing SAR data with computational modeling to hypothesize which new structures are most likely to succeed as effective new chemical entities.

Synthesis of N-Substituted Benzamide Derivatives

A primary route for creating derivatives of 4-(2-chloroethoxy)benzamide involves modification at the amide nitrogen atom. This generates a library of N-substituted compounds, allowing for a systematic exploration of how different substituents impact the molecule's properties. The general synthetic pathway involves the reaction of an activated 4-(2-chloroethoxy)benzoic acid with a diverse range of primary or secondary amines.

The carboxylic acid is typically activated to facilitate the amidation reaction. A common method is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂), often in the presence of a catalytic amount of dimethylformamide (DMF). nih.gov The resulting 4-(2-chloroethoxy)benzoyl chloride is a highly reactive intermediate that readily couples with various amines to form the desired N-substituted benzamide derivative.

The scope of this reaction is broad, accommodating a wide variety of amines, including substituted anilines and aliphatic amines. nih.gov This versatility allows for the introduction of different functional groups, ring systems, and steric bulk at the N-position, which is a critical step in SAR studies. nih.govnanobioletters.com

Table 1: Examples of Synthesized N-Substituted Benzamide Derivatives This table is a representative compilation based on analogous synthetic procedures for N-substituted benzamides. Specific yields for 4-(2-chloroethoxy)benzamide derivatives would require experimental determination.

| Amine Reactant | N-Substituent Group | Typical Reaction Conditions | Reference for Method |

| Aniline | Phenyl | Acyl chloride in DMF, reflux | nih.gov |

| 4-Bromoaniline | 4-Bromophenyl | Acyl chloride in DMF, reflux | nih.gov |

| 4-Methoxyaniline | 4-Methoxyphenyl | Acyl chloride in CHCl₃, reflux | nih.gov |

| Piperidine | Piperidin-1-yl | Acyl chloride in suitable solvent | researchgate.net |

| Morpholine (B109124) | Morpholin-4-yl | Acyl chloride in suitable solvent | researchgate.net |

Modifications at the Chloroethoxy Chain

The chloroethoxy side chain, -OCH₂CH₂Cl, provides another key site for structural diversification. The terminal chlorine atom is a reactive handle that can be displaced by various nucleophiles to introduce new functional groups. This allows for the synthesis of analogues with altered polarity, hydrogen-bonding capability, and size.

The synthesis begins with the etherification of a 4-hydroxybenzamide (B152061) precursor. Modifications to the chain length can be achieved by using different haloalcohols in the initial synthesis, such as 1-chloro-3-propanol to create a chloropropoxy chain.

Once the chloroethoxy moiety is in place, the terminal chloride can be substituted. For example, reaction with sodium azide (B81097) (NaN₃) would yield an azidoethoxy derivative, which can be further reduced to an aminoethoxy group. Other nucleophiles like thiols or secondary amines can be used to introduce a wide range of functionalities at this position. This late-stage diversification is an efficient strategy for generating a library of compounds from a common intermediate. beilstein-journals.org

Ring-Substituted Benzamide Analogues

Introducing substituents directly onto the benzamide aromatic ring is a fundamental strategy for fine-tuning the electronic and steric properties of the molecule. This can be accomplished through two primary synthetic approaches:

Starting from a Substituted Precursor: The synthesis can begin with an already substituted raw material, such as 3-chloro-4-hydroxybenzoic acid or 3-methyl-4-hydroxybenzoic acid. These precursors can then be carried through the established synthetic sequence: etherification to install the chloroethoxy chain, followed by amidation to form the final ring-substituted benzamide analogue. mdpi.com This method provides unambiguous placement of the substituent.

Direct Aromatic Substitution: Alternatively, electrophilic aromatic substitution reactions can be performed on the 4-(2-chloroethoxy)benzamide scaffold itself. Reactions such as nitration, halogenation, or Friedel-Crafts acylation could be employed. The outcome of these reactions is directed by the existing substituents on the ring: the amide group (-CONH₂) and the alkoxy group (-OR). Both are ortho-, para-directing activators. Since the para position is already occupied, substitution would be directed to the positions ortho to the alkoxy group (positions 3 and 5). Careful control of reaction conditions is necessary to manage regioselectivity and avoid unwanted side reactions. This approach is analogous to methods used for the synthesis of other substituted aromatic systems like quinolines. ucsf.edu

Combinatorial and Parallel Synthesis Approaches

To accelerate the discovery process, high-throughput synthesis techniques like combinatorial and parallel synthesis are employed to rapidly generate large libraries of related compounds. These methods are well-suited for producing derivatives of 4-(2-chloroethoxy)benzamide.

In a parallel synthesis approach, a common intermediate is distributed into an array of reaction vessels (e.g., a 96-well plate), and a different reactant is added to each well. For example, a stock solution of 4-(2-chloroethoxy)benzoyl chloride could be reacted with a library of diverse amines to quickly produce a large number of unique N-substituted derivatives.

Solid-phase synthesis offers a more advanced combinatorial approach. slideshare.net In this method, the initial building block, such as 4-hydroxybenzoic acid, is chemically attached to a solid polymer support (a resin) via a linker. slideshare.net The subsequent chemical transformations (etherification, amide bond formation) are carried out on this resin-bound substrate. The use of a solid support simplifies purification, as excess reagents and by-products are simply washed away.

A powerful combinatorial technique is the "split-mix" (or "split-and-pool") synthesis. In this method, the resin is divided into several portions, each is reacted with a different building block, and then all portions are recombined. This process is repeated for each subsequent synthetic step. The result is a library where each resin bead contains a single, unique compound. This allows for the creation of vast libraries of compounds with high efficiency. uzh.ch For the 4-(2-chloroethoxy)benzamide scaffold, this could involve splitting the resin-bound precursor, reacting with different amines, pooling, splitting again, and reacting with different nucleophiles to modify the chloroethoxy chain, thereby generating immense structural diversity from a few core steps.

Mechanistic Biological Studies of Derivatives Derived from 4 2 Chloroethoxy Benzamide

Investigation of Molecular Targets and Pathways

There is no available research that identifies the specific molecular targets or biological pathways modulated by derivatives of 4-(2-Chloroethoxy)benzamide.

Enzyme Inhibition and Activation Mechanisms

No studies have been published detailing the inhibitory or activatory effects of 4-(2-Chloroethoxy)benzamide derivatives on any specific enzymes. Consequently, data on their mechanisms of action, such as competitive, non-competitive, or uncompetitive inhibition, is absent.

Receptor Binding and Signaling Pathway Modulation

Information regarding the binding affinity of derivatives of 4-(2-Chloroethoxy)benzamide to any cellular receptors is not available. As a result, their potential to modulate associated signaling pathways has not been determined.

Cellular Uptake and Intracellular Distribution Studies

There are no published studies that have investigated the cellular permeability, mechanisms of uptake (e.g., passive diffusion, active transport), or the subsequent intracellular distribution of any derivatives of 4-(2-Chloroethoxy)benzamide.

In Vitro Efficacy and Selectivity Profiling (Mechanism-focused)

Without identified molecular targets or mechanisms of action, there is no available in vitro data profiling the efficacy and selectivity of 4-(2-Chloroethoxy)benzamide derivatives in a mechanism-focused context.

Structure Activity Relationship Sar Investigations for 4 2 Chloroethoxy Benzamide Derivatives

Elucidation of Key Pharmacophoric Features

The fundamental structure of 4-(2-Chloroethoxy)benzamide comprises a central benzamide (B126) core, a chloroethoxy group at the para-position (position 4), and an amide moiety. SAR studies on analogous benzamide scaffolds have revealed that these core elements often serve as key pharmacophoric features, essential for molecular recognition and biological activity.

The benzamide group itself is a common pharmacophore in many biologically active molecules, known to participate in crucial hydrogen bonding interactions with biological targets through its amide N-H and carbonyl oxygen. The aromatic ring provides a scaffold for substituent placement and can engage in pi-stacking or hydrophobic interactions within a receptor's binding pocket.

The 4-(2-chloroethoxy) substituent is a distinguishing feature. The ether oxygen can act as a hydrogen bond acceptor, while the terminal chlorine atom introduces both steric bulk and an electronic withdrawing effect. The flexible ethoxy linker allows the chloroethyl group to adopt various conformations, potentially enabling it to access specific hydrophobic pockets within a target protein. The nature of the linker and the terminal halogen are critical points for modification in SAR studies.

In related benzodioxane–benzamide inhibitors of the bacterial protein FtsZ, the benzamide pharmacophoric structure is crucial for establishing key hydrogen bond interactions in the binding pocket, while a linker connects it to another moiety that fits into a hydrophobic subpocket mdpi.com. This highlights the modular nature of such scaffolds, where each component plays a distinct role in binding.

Impact of Substituent Effects on Biological Activity

The biological activity of 4-(2-Chloroethoxy)benzamide derivatives can be systematically modulated by altering the substituents on the aromatic ring or modifying the amide group.

Modifications on the Aromatic Ring: The introduction of additional substituents on the phenyl ring can significantly impact electronic properties, lipophilicity, and steric profile, thereby influencing potency and selectivity. For instance, in studies of other benzamide series, the presence of electron-withdrawing groups (like nitro or cyano) or electron-donating groups (like methoxy (B1213986) or methyl) at different positions has been shown to tune the biological activity. In one study on oxazole (B20620) derivatives, the presence of an electron-withdrawing chloro group on a phenyl ring resulted in notable antibacterial activity researchgate.net.

Modifications of the Chloroethoxy Side Chain: The 2-chloroethoxy group is a prime target for modification. Altering the length of the alkyl chain, replacing the chlorine with other halogens (e.g., fluorine, bromine), or introducing different functional groups could probe the steric and electronic requirements of the binding site. For example, replacing the chlorine might affect the molecule's metabolic stability and binding affinity.

Modifications of the Amide Moiety: The primary amide (-CONH₂) can be substituted with various alkyl or aryl groups (secondary or tertiary amides). Such modifications can alter the compound's hydrogen bonding capacity, lipophilicity, and metabolic stability. In the development of TYK2 inhibitors based on a 4-aminopyridine (B3432731) benzamide scaffold, modifications to the amide portion were crucial for improving potency and selectivity nih.gov.

The following table illustrates hypothetical modifications and their potential impact on activity based on general principles observed in various benzamide classes.

| Modification Site | Substituent | Potential Impact on Biological Activity |

| Phenyl Ring (Position 2 or 3) | -F, -Cl, -Br | Increased lipophilicity, potential for halogen bonding |

| Phenyl Ring (Position 2 or 3) | -OCH₃, -CH₃ | Increased electron density, potential steric effects |

| Chloroethoxy Chain | Replacement of -Cl with -F | May improve metabolic stability and binding affinity |

| Chloroethoxy Chain | Chain extension (e.g., propoxy) | Probes size of the hydrophobic pocket |

| Amide Nitrogen | -CH₃, -C₂H₅ | Increased lipophilicity, loss of one H-bond donor |

| Amide Nitrogen | -Cyclopropyl | Introduces conformational rigidity |

Stereochemical Influences on Molecular Recognition

When modifications to the 4-(2-Chloroethoxy)benzamide scaffold introduce chiral centers, the stereochemistry of the resulting derivatives can have a profound impact on their interaction with biological targets. Chiral receptors and enzymes can exhibit significant enantioselectivity, meaning that one enantiomer (a non-superimposable mirror image) may bind with much higher affinity and elicit a stronger biological response than the other.

For example, if a substituent were added to the ethylenoxy linker, a stereocenter would be created. In a study of benzodioxane-benzamide derivatives, the introduction of a hydroxyl group on the linker generated two stereoisomers (erythro and threo), which were isolated and evaluated separately to understand the stereochemical requirements for activity mdpi.com. Similarly, in the optimization of TYK2 inhibitors, the specific stereochemistry of a (1R,2R)-2-fluorocyclopropylamide modification was key to improving potency nih.gov. This underscores the importance of synthesizing and testing individual stereoisomers to fully understand the SAR and identify the most active configuration.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For 4-(2-Chloroethoxy)benzamide derivatives, QSAR models can be developed to predict the activity of novel, unsynthesized analogs, thereby guiding further synthetic efforts.

The process involves calculating various molecular descriptors for a set of synthesized derivatives with known activities. These descriptors can be classified as:

Topological: Describing the connectivity of atoms (e.g., molecular connectivity indices) nih.gov.

Electronic: Quantifying the electron distribution (e.g., partial charges, dipole moment).

Steric: Relating to the size and shape of the molecule (e.g., Kier's shape index) nih.gov.

Hydrophobic: Describing the lipophilicity (e.g., LogP).

A statistical model is then built to relate these descriptors to the observed biological activity (e.g., IC₅₀ or pIC₅₀ values). Studies on other substituted benzamides have successfully used topological descriptors to model antimicrobial activity nih.gov. Similarly, a QSAR study on benzylidene hydrazine (B178648) benzamides identified Log S (solubility) and MR (molar refractivity) as important descriptors for predicting anticancer activity unair.ac.id. The resulting QSAR equation allows for the in silico screening of virtual compounds, prioritizing those with the highest predicted potency for synthesis and testing. Such models are valuable tools for optimizing lead compounds and gaining deeper insight into the physicochemical properties that drive activity rutgers.edu.

Lead Optimization Strategies Based on SAR Data

The culmination of SAR, stereochemical, and QSAR investigations is the formulation of lead optimization strategies. The goal is to refine a lead compound, such as a derivative of 4-(2-Chloroethoxy)benzamide, to enhance its potency, selectivity, and pharmacokinetic properties.

Key optimization strategies include:

Bioisosteric Replacement: This involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's profile. For example, in a series of pesticidal benzamides, a 1,2,4-oxadiazole (B8745197) ring was used as a bioisostere for the amide bond to explore new chemical space and activities nih.gov.

Structure-Based Design: If the 3D structure of the biological target is known, computational docking can be used to visualize how derivatives bind. This allows for the rational design of modifications that improve key interactions, such as hydrogen bonds or hydrophobic contacts, as was used in the optimization of TYK2 inhibitors nih.gov.

Scaffold Hopping: This involves making more significant changes to the core structure while retaining the key pharmacophoric features. This can lead to novel chemical series with improved properties or different intellectual property profiles.

Improving ADMET Properties: SAR data can also guide modifications to improve Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. For instance, introducing polar groups might improve solubility, while blocking sites of metabolism can increase a compound's half-life.

Through an iterative cycle of designing, synthesizing, and testing new derivatives based on accumulating SAR data, medicinal chemists can systematically refine the 4-(2-Chloroethoxy)benzamide scaffold to develop potent and selective drug candidates chemrxiv.org.

Conclusion and Future Research Directions

Summary of Current Research Landscape

Research on 4-(2-Chloroethoxy)benzamide has primarily established its role as a versatile intermediate in organic synthesis. The molecule incorporates three key functional regions that dictate its reactivity: the aromatic ring, the benzamide (B126) moiety, and the chloroethoxy side chain. Current literature indicates its utility as a precursor for synthesizing more complex molecules, particularly derivatives where the terminal chlorine atom is displaced by various nucleophiles. This reactivity allows for the introduction of diverse functional groups, leading to the creation of libraries of compounds for screening purposes. Synthetic routes to 4-(2-Chloroethoxy)benzamide itself are generally achieved through the etherification of 4-hydroxybenzamide (B152061) with agents like 1-bromo-2-chloroethane (B52838) or similar 2-haloethanol derivatives. The benzamide functional group is a common pharmacophore in medicinal chemistry, and as such, many derivatives synthesized from this intermediate have been evaluated for various biological activities. researchgate.netwalshmedicalmedia.com However, the bulk of the existing research focuses on its application as a structural scaffold rather than exploring the intrinsic properties of the compound itself.

Unexplored Avenues in Synthesis and Reactivity

Despite established synthetic protocols, there remain significant opportunities for innovation. The exploration of greener and more efficient synthetic methods, such as flow chemistry or microwave-assisted synthesis, could lead to higher yields, reduced reaction times, and a better environmental profile. Catalytic methods for the etherification step, potentially using novel phase-transfer catalysts, are underexplored.

From a reactivity standpoint, the interplay between the three functional groups has not been fully investigated. For instance, studies on the selective transformation of the aromatic ring (e.g., through electrophilic aromatic substitution) while preserving the chloroethoxy and benzamide moieties are scarce. Furthermore, the reactivity of the amide N-H bond in 4-(2-Chloroethoxy)benzamide could be exploited for further derivatization, a common strategy in medicinal chemistry that has not been extensively applied to this specific molecule. researchgate.net Investigating its potential as a monomer for polymerization, leveraging the reactive chloro group, could also open new avenues in materials science.

Potential for Novel Derivative Development

The true potential of 4-(2-Chloroethoxy)benzamide lies in its capacity as a foundational block for novel derivatives with tailored properties. The terminal chlorine is a prime site for nucleophilic substitution, allowing for the attachment of a wide array of functional groups.

Potential Derivative Classes:

Amine Derivatives: Reaction with primary or secondary amines can yield a diverse library of N-substituted aminoethoxy benzamides. These derivatives are of particular interest in medicinal chemistry, as the resulting tertiary amine structures are common in pharmacologically active compounds.

Thioether and Ether Derivatives: Substitution with thiols or alcohols can produce derivatives with altered electronic and steric properties, which could be valuable for tuning the molecule's binding characteristics or for applications in materials science.

Azide (B81097) Derivatives: Conversion of the chloride to an azide would provide a precursor for "click" chemistry reactions, enabling the efficient conjugation of the benzamide scaffold to other molecules, such as biomolecules or polymers.

These new derivatives could be designed to explore structure-activity relationships (SAR) in greater detail, potentially leading to compounds with enhanced biological efficacy or novel material properties.

| Derivative Class | Reactant Type | Potential Application Area |

|---|---|---|

| Aminoethoxy Benzamides | Primary/Secondary Amines | Medicinal Chemistry, Drug Discovery |

| Thioethoxy Benzamides | Thiols (Mercaptans) | Materials Science, Chemical Probes |

| Azidoethoxy Benzamides | Sodium Azide | Bioconjugation, "Click" Chemistry |

| Alkoxyethoxy Benzamides | Alcohols/Alkoxides | Specialty Solvents, Polymer Additives |

Emerging Applications in Specialized Chemical Fields

Beyond its current role, 4-(2-Chloroethoxy)benzamide and its derivatives could find applications in several specialized fields.

Agrochemicals: The benzamide scaffold is present in various fungicides and herbicides. researchgate.netresearchgate.net The chloroethoxy moiety, or derivatives thereof, could be used to modulate properties like systemic transport in plants or soil degradation rates. nbinno.compmarketresearch.com Given that stereochemistry is crucial in modern agrochemicals, developing chiral derivatives could be a promising direction. nih.gov

Materials Science: As mentioned, the compound could serve as a monomer or a precursor to functional monomers. Polymers incorporating this structure might exhibit interesting properties such as flame retardancy (due to the chlorine content) or specific binding capabilities. The benzamide group's ability to form hydrogen bonds could be exploited to create self-assembling materials or supramolecular structures. acs.org

Chemical Biology: Derivatives of 4-(2-Chloroethoxy)benzamide could be developed as chemical probes. For example, by attaching a fluorescent tag or a reactive group via the chloroethoxy chain, the benzamide core could be used to target and label specific proteins or enzymes for research purposes.

The exploration of these emerging applications requires interdisciplinary collaboration and could significantly broaden the utility of this versatile chemical compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(2-Chloroethoxy)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling 4-(2-Chloroethoxy)benzoic acid with an appropriate amine using carbodiimide coupling agents (e.g., EDCl or DCC) in anhydrous dichloromethane or DMF. Catalytic DMAP may enhance efficiency. Post-reaction purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) is critical for isolating high-purity products .

- Key Variables : Solvent polarity, temperature (reflux vs. room temperature), and stoichiometric ratios influence yields. For example, elevated temperatures (60–80°C) improve reaction rates but may increase side products.

Q. Which analytical techniques are essential for characterizing 4-(2-Chloroethoxy)benzamide?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm structural integrity, with characteristic peaks for the chloroethoxy group (~4.5 ppm for -OCHCHCl) and benzamide protons (aromatic protons at ~7.5–8.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (theoretical: 213.65 g/mol) and fragmentation patterns.

- X-ray Crystallography : Resolves bond lengths and angles, particularly for the chloroethoxy substituent’s spatial arrangement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.